Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
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Overview
Description
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate is a complex organic compound featuring a unique oxathiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl ester and a suitable oxathiazole precursor, the reaction can proceed through nucleophilic substitution and cyclization steps, often requiring catalysts and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: Due to its unique structure, Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate is investigated for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for any biological activity of Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate would depend on its interaction with molecular targets such as enzymes or receptors. The oxathiazole and pyrazine rings may facilitate binding to specific proteins, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate: can be compared with other oxathiazole derivatives and pyrazine-containing compounds.
Oxathiazole derivatives: These compounds often exhibit similar chemical reactivity and potential biological activities.
Pyrazine derivatives: Known for their diverse pharmacological properties, pyrazine derivatives can serve as useful comparisons in terms of biological activity and synthetic utility.
Uniqueness: The unique combination of the oxathiazole and pyrazine rings in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable target for further research and development.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-13(19-9-11-4-2-1-3-5-11)14-6-7-15-12(8-14)10-20-21(15,17)18/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJBUGDTDJFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)OCC3=CC=CC=C3)COS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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